- A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO, Journal of Catalysis, 2023, 417, 153-163

Cas no 938-73-8 (2-Ethoxybenzamide)

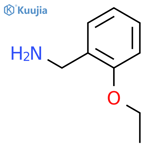

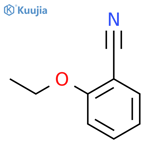

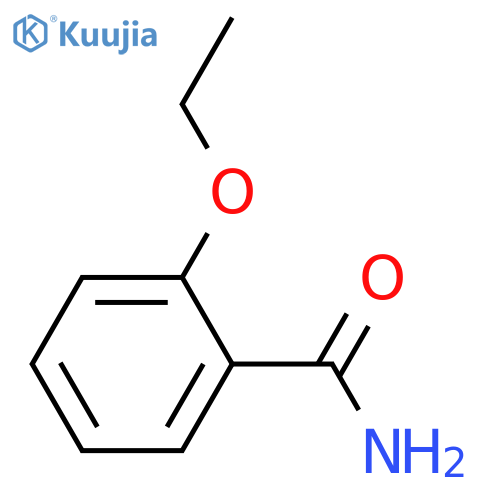

2-Ethoxybenzamide structure

商品名:2-Ethoxybenzamide

2-Ethoxybenzamide 化学的及び物理的性質

名前と識別子

-

- 2-Ethoxybenzamide

- Ethenzamide

- Ethoxybenzamine

- 2-Ethoxybenzamine

- o-Ethoxybenzamide

- 2-Aethoxy-benzamid

- 2-Aethoxy-benzoesaeure-amid

- 2-ethoxy-benzoic acid amide

- Aethylaethersalicylsaeure-amid

- Benzamide,2-ethoxy

- Etamide

- Etenzamide

- Ethbenzamide

- Ethosalicyl

- O-Aethyl-salicylamid

- Pirosolvina

- 2-Ethoxybenzoylamide

- Benzamide, 2-ethoxy-

- Ethenzamid

- Anovigam

- Trancalgyl

- Protopyrin

- Katagrippe

- Etosalicyl

- Etosalicil

- Lucamide

- Etocil

- Eusal

- Benzamide, o-ethoxy-

- Etenzamide [DCIT]

- Etenzamida [INN-Spanish]

- Ethenzamidum [INN-Latin]

- 2-Eethoxybenzamide

- H.P. 209

- L929ZCK4BF

- SBNKFTQSBPKMBZ-UHFFFAOYSA-N

- DSSTox_C

- 2-Ethoxybenzamide (ACI)

- Benzamide, o-ethoxy- (6CI, 7CI, 8CI)

- NSC 28787

- E0222

- J3.352I

- SY015492

- Ethenzamidum

- SR-01000877236-2

- 938-73-8

- BRN 2208582

- s4524

- ETHENZAMIDE (MART.)

- MFCD00007977

- Orthoethoxybenzamide

- DB-370072

- D70657

- 2-ethoxy-benzamide

- Q553324

- ETHENZAMIDE [INN]

- Ethenzamide 1.0 mg/ml in Methanol

- CHEBI:31564

- Tox21_200025

- CAS-938-73-8

- AKOS003280312

- Tox21_111156

- SR-01000877236

- Tox21_111156_1

- Ethoxybenzamide

- HY-B1428

- DB13544

- CCG-213844

- Z54953371

- Q-201075

- CHEMBL1483877

- Etenzamida

- CCRIS 9124

- DTXCID40581

- STK105005

- AB01010349_03

- NCGC00091616-03

- Ethenzamide (JP17/INN)

- CS-4916

- SCHEMBL25624

- DTXSID4020581

- NCGC00091616-01

- BRD-K88308881-001-06-8

- NSC28787

- N02BA07

- Ethenzamidum (INN-Latin)

- AC-11991

- 2-Ethoxybenzamide, 97%

- ETHENZAMIDE [MI]

- 4-10-00-00175 (Beilstein Handbook Reference)

- ETHENZAMIDE [JAN]

- Etenzamida (INN-Spanish)

- NS00002670

- SBI-0653503.0001

- WLN: ZVR BO2

- MLS002302987

- NCGC00257579-01

- Ethanzamide

- EINECS 213-346-4

- SMR001307304

- HMS3039J16

- EN300-6492973

- ETHENZAMIDE [MART.]

- NCGC00091616-02

- Ethenzamide 100 microg/mL in Acetonitrile

- Ethenzamide (TN)

- DB-057442

- D01466

- NSC-28787

- Ethenzamide [INN:BAN:JAN]

- KS-5320

- ETHENZAMIDE [WHO-DD]

- UNII-L929ZCK4BF

-

- MDL: MFCD00007977

- インチ: 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)

- InChIKey: SBNKFTQSBPKMBZ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(OCC)=CC=CC=1)N

- BRN: 2208582

計算された属性

- せいみつぶんしりょう: 165.07900

- どういたいしつりょう: 165.078979

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 1.2

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 白色または白色の結晶粉末で、ほとんど無臭無臭

- 密度みつど: 1.1603 (rough estimate)

- ゆうかいてん: 130.0 to 134.0 deg-C

- ふってん: 302°C at 760 mmHg

- フラッシュポイント: 153.7 °C

- 屈折率: 1.5620 (estimate)

- すいようせい: <0.1 g/100 mL at 16 ºC

- PSA: 52.32000

- LogP: 1.88450

- ようかいせい: クロロホルム/エタノール/アセトンに溶け、水/エチルエーテルに溶けない

- マーカー: 3731

2-Ethoxybenzamide セキュリティ情報

2-Ethoxybenzamide 税関データ

- 税関コード:29242995

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Ethoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0222-25g |

2-Ethoxybenzamide |

938-73-8 | 98.0%(GC) | 25g |

¥230.0 | 2022-06-10 | |

| TRC | E891343-100g |

2-Ethoxybenzamide |

938-73-8 | 100g |

$ 130.00 | 2022-06-05 | ||

| Key Organics Ltd | KS-5320-5MG |

Ethanzamide |

938-73-8 | >97% | 5mg |

£42.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0058-1 g |

2-Ethoxybenzamide |

938-73-8 | 99.58% | 1g |

¥485.00 | 2022-04-26 | |

| S e l l e c k ZHONG GUO | S4524-500mg |

2-Ethoxybenzamide |

938-73-8 | 99.93% | 500mg |

¥2433.2 | 2023-09-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E838400-100g |

2-Ethoxybenzamide |

938-73-8 | 97% | 100g |

368.00 | 2021-05-17 | |

| TRC | E891343-500g |

2-Ethoxybenzamide |

938-73-8 | 500g |

$ 400.00 | 2022-06-05 | ||

| TRC | E891343-100000mg |

2-Ethoxybenzamide |

938-73-8 | 100g |

$159.00 | 2023-05-18 | ||

| FUJIFILM | 051-04935-500g |

o-Ethoxybenzamide |

938-73-8 | 500g |

JPY 10,500 | 2021-11-29 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP771-100g |

2-Ethoxybenzamide |

938-73-8 | 98% | 100g |

¥387.0 | 2022-06-10 |

2-Ethoxybenzamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ; 48 h, 80 °C

リファレンス

合成方法 2

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 24 h, 80 °C

リファレンス

- Method for preparation of primary and secondary amide compounds from N-substituted amide compounds adopting dichloro(p-cymene)ruthenium (II) dimer complex as catalyst, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Saccharin Catalysts: Titanium superoxide (Ti(O2)2) Solvents: 1,4-Dioxane , Decane ; rt; 1 h, rt → 90 °C

リファレンス

- Ti-superoxide catalyzed oxidative amidation of aldehydes with saccharin as nitrogen source: synthesis of primary amides, RSC Advances, 2020, 10(2), 724-728

合成方法 6

合成方法 7

はんのうじょうけん

リファレンス

- Auxiliary-directed etherification of sp2 C-H bonds under heterogeneous metal-organic framework catalysis: synthesis of ethenzamide, RSC Advances, 2018, 8(5), 2829-2836

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: Formic acid , Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 12 h, 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides, Organic Chemistry Frontiers, 2021, 8(1), 112-119

合成方法 10

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Gallic acid Solvents: Ethanol , Water ; 30 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Efficient Hydration of Nitriles Promoted by Gallic Acid Derived from Renewable Bioresources, ChemCatChem, 2017, 9(7), 1349-1353

合成方法 13

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , Dipotassium phosphate , Oxygen Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Methanol , Acetonitrile , Water ; 20 h, 1 atm, rt

リファレンス

- Green method and system for preparation of amide compounds from nitrile compounds, China, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Ammonia Catalysts: Iodine Solvents: Dimethyl sulfoxide , Water ; 3 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

リファレンス

- Visible Light-Induced Iodine-Catalyzed Transformation of Terminal Alkynes to Primary Amides via CC Bond Cleavage under Aqueous Conditions, Advanced Synthesis & Catalysis, 2016, 358(3), 500-505

合成方法 15

合成方法 16

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C

1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C

1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C

1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C

1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C

リファレンス

- Preparation of Primary Amides from Functionalized Organozinc Halides, Organic Letters, 2010, 12(16), 3648-3650

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Cesium carbonate , Hydroxyamine hydrochloride Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; 19 h, 100 °C; 100 °C → rt

リファレンス

- Palladium-Catalyzed One-Pot Conversion of Aldehydes to Amides, Advanced Synthesis & Catalysis, 2010, 352, 288-292

2-Ethoxybenzamide Raw materials

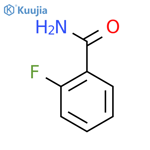

- 2-Fluorobenzamide

- trichloroethanecarbonyl isocyanate

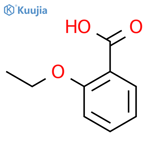

- 2-Ethoxybenzoic acid

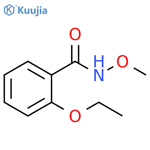

- 2-Ethoxy-N-methoxybenzamide

- 2-Ethoxybenzaldehyde

- 2-Ethoxybenzonitrile

- 2-Ethoxybenzylamine

- 2-ethoxy-N-(8-quinolinyl)benzamide

- 1-bromo-2-ethoxybenzene

- Salicylamide

- 1-ethoxy-2-ethynylbenzene

2-Ethoxybenzamide Preparation Products

2-Ethoxybenzamide 関連文献

-

Rajiv Khatioda,Basanta Saikia,Pranab Jyoti Das,Bipul Sarma CrystEngComm 2017 19 6992

-

Srinivasulu Aitipamula,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2009 11 889

-

Yajie Hu,Yanan Yang,Jiejing Zhang,Shengnan Jin,Hong Zheng RSC Adv. 2020 10 27050

-

Srinivasulu Aitipamula,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2010 12 3691

-

Tongzhou Xu,Hong Zheng,Pengyi Zhang,Wei Lin,Yumiko Sekiguchi J. Mater. Chem. A 2015 3 19115

938-73-8 (2-Ethoxybenzamide) 関連製品

- 42020-21-3(2,5-Dimethoxybenzamide)

- 21864-67-5(2,6-dimethoxybenzamide)

- 63906-79-6(2-(2-hydroxyethoxy)benzamide)

- 59643-84-4(2-Propoxybenzamide)

- 53370-90-4(Exalamide)

- 2439-77-2(2-Methoxybenzamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:938-73-8)2-乙氧基苯甲酰胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:938-73-8)2-Ethoxybenzamide, ≥ 98.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ